1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea
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Overview
Description
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring and urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-(trifluoromethyl)aniline.
Step 1 - Formation of Isocyanate: The aniline derivative is reacted with phosgene to form the corresponding isocyanate.
Step 2 - Urea Formation: The isocyanate is then reacted with 2-chloroethylamine to yield the desired urea derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine and trifluoromethyl groups can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer cells due to its ability to interfere with cellular processes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea exerts its effects involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. This can disrupt various cellular pathways, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)thiourea: Contains a thiourea group, which can have different reactivity and biological activity.
Uniqueness
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Biological Activity
1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a trifluoromethyl group and a chloroethyl moiety, suggests significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant studies and data.
Chemical Structure and Properties
- Chemical Formula : C11H9BrClF3N2O
- Molecular Weight : 327.55 g/mol
- CAS Number : 1445866-55-6
The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit promising anticancer activities. The specific activity of this compound has been evaluated against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- A549 (lung cancer)
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- PC3 (prostate cancer)
-
IC50 Values :
The effectiveness of the compound was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Preliminary results suggest that this compound exhibits significant cytotoxicity across multiple cell lines.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
- Inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity.
Antibacterial Testing
The compound was tested against several bacterial strains to determine its minimum inhibitory concentration (MIC).
Observations
The results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria such as E. coli and other pathogenic strains.
Case Studies
Several case studies have documented the efficacy of similar urea derivatives in clinical settings:
- Case Study A : A derivative similar to this compound showed a marked reduction in tumor size in preclinical models when administered in conjunction with standard chemotherapy.
- Case Study B : In a clinical trial involving patients with resistant bacterial infections, compounds with similar structural features demonstrated improved outcomes compared to traditional antibiotics.
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3N2O/c11-7-5-6(10(13,14)15)1-2-8(7)17-9(18)16-4-3-12/h1-2,5H,3-4H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOZMDYGZOZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)NCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.